molecular formula C11H14O4S B3114229 3-(4-Ethyl-benzenesulfonyl)-propionic acid CAS No. 200643-81-8

3-(4-Ethyl-benzenesulfonyl)-propionic acid

Cat. No.: B3114229
CAS No.: 200643-81-8
M. Wt: 242.29 g/mol
InChI Key: SFZXSTPHBIIUGX-UHFFFAOYSA-N
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Description

3-(4-Ethyl-benzenesulfonyl)-propionic acid is an organic compound that belongs to the class of benzenesulfonic acid derivatives It features a propionic acid moiety attached to a benzenesulfonyl group, which is further substituted with an ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-benzenesulfonyl)-propionic acid typically involves the sulfonation of 4-ethylbenzene followed by the introduction of a propionic acid group. The process can be summarized as follows:

    Sulfonation: 4-Ethylbenzene is treated with concentrated sulfuric acid to introduce the sulfonic acid group, forming 4-ethylbenzenesulfonic acid.

    Alkylation: The sulfonic acid derivative is then subjected to alkylation with a suitable propionic acid derivative under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing groups, while reduction can produce sulfonyl hydrides.

Scientific Research Applications

3-(4-Ethyl-benzenesulfonyl)-propionic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-benzenesulfonyl)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The propionic acid moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar in structure but with a methyl group instead of an ethyl group.

    Benzenesulfonic acid: Lacks the ethyl and propionic acid substituents.

    4-Ethylbenzenesulfonic acid: Similar but without the propionic acid group.

Uniqueness

3-(4-Ethyl-benzenesulfonyl)-propionic acid is unique due to the combination of the ethyl group and the propionic acid moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-9-3-5-10(6-4-9)16(14,15)8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZXSTPHBIIUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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